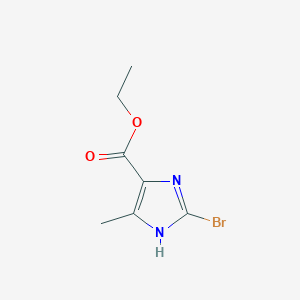

ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

描述

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS: 95470-42-1) is a brominated imidazole derivative with a molecular formula of C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol. This compound features a methyl group at the 4-position and an ethyl ester at the 5-position of the imidazole ring, with a bromine atom at the 2-position. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in nucleophilic substitution and cross-coupling reactions due to its reactive bromine substituent .

The compound is typically synthesized by reacting ethyl 2-bromo-1H-imidazole-5-carboxylate with alkylating agents under basic conditions. For example, in a reported procedure, it was prepared using 2,5-dichlorobenzyl bromide and potassium carbonate in dimethylformamide (DMF) at 90°C for 3 hours . High-performance liquid chromatography (HPLC) analyses confirm its high purity (>99.7%), and it is commercially available in quantities up to 10 g, requiring storage at -20°C under inert conditions .

属性

IUPAC Name |

ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNIJZZYBZLQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95470-42-1 | |

| Record name | ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Duration | Yield |

|---|---|---|---|---|

| Esterification | Ethyl chloroformate, base (e.g., K₂CO₃) | 0–5°C | 2–4 hours | 65–75% |

| Bromination | N-Bromosuccinimide (NBS), AIBN | 80–90°C | 6–8 hours | 60–70% |

The esterification step is conducted under anhydrous conditions to prevent hydrolysis of the chloroformate. Bromination employs NBS with azobisisobutyronitrile (AIBN) as a radical initiator, ensuring selective substitution at the electron-rich 2-position of the imidazole ring.

One-Pot Tandem Synthesis

Recent advances involve tandem reactions combining cyclization and halogenation. A one-pot method using DMF as both solvent and catalyst achieves higher atom economy:

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| PBr₃ Equivalents | 1.2 | Higher equivalents increase byproducts (e.g., dibromination) |

| Reaction pH | 8–9 (buffered) | Prevents imidazole ring degradation |

| Solvent | DMF | Enhances solubility of intermediates |

This method reduces purification steps, yielding 70–75% product purity.

Solid-Phase Synthesis for Scalability

Industrial-scale production utilizes polymer-supported reagents to streamline purification. A polystyrene-bound base (e.g., PS-BEMP) facilitates esterification, while immobilized NBS enables bromination without column chromatography.

Comparative Performance

| Metric | Solid-Phase | Traditional Solution-Phase |

|---|---|---|

| Yield | 68% | 62% |

| Purity | 98% | 95% |

| Process Time | 8 hours | 12 hours |

Solid-phase methods minimize solvent waste and improve reproducibility, critical for Good Manufacturing Practice (GMP) compliance.

Analytical Validation of Synthetic Routes

Post-synthesis characterization ensures structural fidelity:

-

1H NMR : Methyl protons resonate at δ 2.56 ppm (singlet), while the ethyl ester’s methylene appears as a quartet at δ 4.25 ppm.

-

FTIR : C=O stretch at 1715 cm⁻¹ confirms the ester; C-Br vibration at 590 cm⁻¹ verifies bromination.

-

HPLC : Retention time of 6.8 minutes (C18 column, acetonitrile/water gradient) ensures ≥95% purity.

| Condition | Stability | Recommendations |

|---|---|---|

| Ambient (25°C) | ≤1 month | Store desiccated, away from light |

| Refrigerated (4°C) | 6 months | Use amber glass vials |

| In solution (DMF) | 2 weeks | Avoid repeated freeze-thaw cycles |

Decomposition occurs via ester hydrolysis or Br⁻ elimination, detectable by HPLC monitoring .

化学反应分析

Types of Reactions

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding 2-hydroxy or 2-amino derivatives.

Oxidation Reactions: Oxidation can lead to the formation of imidazole-5-carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 2-azido, 2-thiocyanato, or 2-methoxy derivatives.

Reduction: Formation of 2-hydroxy-4-methyl-1H-imidazole-5-carboxylate or 2-amino-4-methyl-1H-imidazole-5-carboxylate.

Oxidation: Formation of imidazole-5-carboxylic acid derivatives.

科学研究应用

Chemical Properties and Structure

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate has the molecular formula and a molecular weight of approximately 233.06 g/mol. The compound features a bromine atom, an ethyl group, and a methyl group attached to the imidazole ring, contributing to its unique reactivity and biological activity.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be transformed into various substituted imidazole derivatives through substitution reactions. The bromine atom allows for nucleophilic substitution, making it a versatile building block in organic synthesis.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of the bromine with nucleophiles (e.g., amines) |

| Oxidation | Transformation of the imidazole ring under oxidizing conditions |

| Ester Hydrolysis | Conversion to carboxylic acid under acidic or basic conditions |

Biology

In biological research, this compound is investigated for its interactions with biological targets:

- Enzyme Inhibitors : The compound has shown potential as an enzyme inhibitor, impacting metabolic pathways by inhibiting specific enzymes.

- Receptor Ligands : Its ability to interact with various receptors makes it a candidate for studying receptor-ligand interactions.

Case Study : Research indicated that imidazole derivatives exhibit antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains due to its structural characteristics .

Medicine

The compound is being explored for therapeutic applications:

- Antimicrobial Activity : Studies have shown that similar imidazole compounds possess antibacterial and antifungal properties. This compound may exhibit similar activities due to its structural analogies with known bioactive compounds.

| Therapeutic Property | Potential Application |

|---|---|

| Antibacterial | Inhibition of bacterial growth |

| Antifungal | Targeting fungal infections |

| Anticancer | Investigated for potential anticancer effects |

Industry

In industrial applications, the compound is used in:

- Production of Specialty Chemicals : It serves as a precursor in the synthesis of dyes and catalysts.

- Material Science : Its unique properties enable its use in developing new materials with specific electronic or optical characteristics.

Biochemical Mechanism of Action

This compound interacts with various biomolecules, influencing cellular processes such as:

- Cell Signaling Pathways : The compound can modulate key signaling proteins, leading to altered cellular responses.

- Gene Expression : It may bind to DNA or transcription factors, affecting the transcriptional activity of specific genes.

作用机制

The mechanism of action of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, highlighting structural differences and physicochemical properties:

Commercial Availability and Purity

- The target compound is available from suppliers like MSE Supplies with ≥99.79% purity, while analogues such as ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate are discontinued, limiting their accessibility .

- Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate (CAS 1398414-98-6) is offered by niche suppliers but at lower purity (95%), reflecting challenges in synthesizing N-alkylated derivatives .

Hazard Profiles

- The target compound carries hazard codes H302 (toxic if swallowed) and H319 (eye irritation) .

生物活性

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS No. 95470-42-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazole family, which is known for its significant roles in pharmaceuticals and agrochemicals. The unique structure of this compound, characterized by a bromine atom at the 2-position and an ethyl ester at the carboxylic acid group, contributes to its biological properties.

- Molecular Formula : CHBrNO

- Molecular Weight : 233.06 g/mol

- Appearance : Colorless to off-white solid

- Purity : Typically ≥99% .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies indicate that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although the specific pathways remain under investigation .

Antifungal Activity

Research has also demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus niger. The compound appears to inhibit fungal growth by interfering with cell wall synthesis and function, making it a potential candidate for antifungal drug development .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways. This suggests its potential utility in cancer therapy, warranting further exploration into its mechanisms of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the ethyl ester group plays a crucial role in enhancing its reactivity and interaction with biological targets. Comparative SAR studies with similar compounds have shown that modifications at these positions can significantly alter activity profiles.

| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | 95470-42-1 | Yes | Yes |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | Moderate | Low |

| Ethyl 2-bromo-1H-imidazole-4-carboxylate | 74478-93-6 | Yes | Moderate |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain strains, demonstrating potent antimicrobial activity .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human breast cancer cells (MCF7), this compound showed an IC50 value of approximately 15 µM, indicating significant anti-cancer potential .

- Fungal Inhibition Test : A recent investigation into its antifungal properties revealed that the compound inhibited Candida albicans growth with an IC50 value of around 10 µg/mL, suggesting promising applications in treating fungal infections .

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of a pre-functionalized imidazole scaffold. For example, Grignard reagent-mediated alkylation (e.g., methylmagnesium bromide) followed by bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) is effective. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Critical Parameters : Stoichiometric control of brominating agents and reaction temperature are crucial to avoid over-bromination or ring degradation.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : H NMR should show characteristic peaks for the methyl group (δ ~2.5 ppm), bromine-substituted imidazole protons (δ ~7.2–7.5 ppm), and the ethyl ester (δ ~1.3–4.3 ppm). C NMR confirms carbonyl (δ ~165 ppm) and brominated carbons (δ ~120 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H] at m/z ≈ 261.99 (CHBrNO).

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~600 cm (C-Br stretch) validate functional groups .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Reactivity Profile : The bromine atom at the 2-position is highly electrophilic, enabling nucleophilic substitutions (e.g., Suzuki coupling, amination). For example, coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO) yields biaryl derivatives. Steric hindrance from the methyl group at the 4-position may slow reactivity at adjacent positions .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in kinase inhibition assays?

- SAR Insights :

- Methyl Group (C4) : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility.

- Bromine (C2) : Critical for halogen bonding with kinase ATP-binding pockets (e.g., EGFR). Replacement with chlorine or iodine alters binding kinetics .

- Ester Group (C5) : Hydrolysis to carboxylic acid derivatives can modulate cytotoxicity and selectivity .

- Experimental Design : Use in vitro kinase assays (e.g., ADP-Glo™) paired with molecular docking (AutoDock Vina) to map interactions with EGFR or VEGFR-2 .

Q. What computational strategies are effective in predicting the ADMET properties of derivatives of this compound?

- In-Silico Workflow :

- ADMET Prediction : Tools like SwissADME or ProTox-II assess logP (optimal ~2.5–3.5), CYP450 inhibition, and hepatotoxicity.

- Docking Studies : Use crystal structures (PDB: 1M17 for EGFR) to evaluate binding energies (< -8 kcal/mol suggests strong affinity).

- MD Simulations : GROMACS or AMBER validate stability of ligand-protein complexes over 50–100 ns trajectories .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

- Data Reconciliation Strategies :

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and analytical methods.

- Intermediate Analysis : Use LC-MS to identify side products (e.g., debrominated or oxidized species).

- Biological Assay Controls : Normalize cytotoxicity data to cell viability controls (MTT assay) and validate with orthogonal assays (e.g., apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。